5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C23H16Cl2O3 and a molecular weight of 411.288 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and 7-methyl-4-phenyl-2H-chromen-2-one.
Reaction: The 2,4-dichlorobenzyl chloride is reacted with 7-methyl-4-phenyl-2H-chromen-2-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The product is then purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2,4-dichlorobenzyl group is attached.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-dichlorobenzyl)oxy]benzaldehyde: Similar structure but with an aldehyde group instead of the chromenone core.
7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one: Another chromenone derivative with additional functional groups.
Uniqueness
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl moiety and chromenone core make it a valuable compound for various research applications.
Biological Activity
5-[(2,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a coumarin backbone with a dichlorobenzyl ether substituent and a phenyl group. Its chemical structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which are crucial for protecting cells from oxidative stress.
- Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Biological Activities of this compound
Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antioxidant | DPPH Radical Scavenging | 12.5 | |
Anticancer | MCF7 (Breast Cancer) | 15.0 | |
Antimicrobial | E. coli | 20.0 | |
Antifungal | Candida albicans | 18.0 |
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. evaluated the anticancer effects of the compound on various cancer cell lines including MCF7 and HCT116. The results indicated that the compound induced apoptosis in these cells, with an IC50 value of approximately 15 µM for MCF7 cells. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic intervention in breast cancer treatment.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity with an IC50 of 20 µM against E. coli, highlighting its potential as a novel antimicrobial agent.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its bioactivity. Various analogs have been synthesized to explore structure-activity relationships (SAR). Modifications in the phenyl ring and ether substituents have been shown to influence both potency and selectivity against specific biological targets.
Properties
Molecular Formula |
C23H16Cl2O3 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H16Cl2O3/c1-14-9-20(27-13-16-7-8-17(24)11-19(16)25)23-18(15-5-3-2-4-6-15)12-22(26)28-21(23)10-14/h2-12H,13H2,1H3 |
InChI Key |
NPKMNEAFCJQXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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